1-[(Cyclohex-1-en-1-yl)methyl]piperidin-4-amine dihydrochloride
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Overview
Description
1-[(Cyclohex-1-en-1-yl)methyl]piperidin-4-amine dihydrochloride is an organic compound with the molecular formula C12H24Cl2N2 and a molecular weight of 267.24 g/mol . It is a piperidine derivative, characterized by the presence of a cyclohexenyl group attached to the piperidine ring. This compound is typically found in a powder form and is used in various scientific research applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[(Cyclohex-1-en-1-yl)methyl]piperidin-4-amine dihydrochloride involves the reaction of cyclohex-1-en-1-ylmethyl chloride with piperidin-4-amine in the presence of a suitable base. The reaction is typically carried out in an organic solvent such as dichloromethane or toluene, under reflux conditions . The resulting product is then purified through recrystallization or column chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions using similar synthetic routes. The process includes the use of high-purity reagents and controlled reaction conditions to ensure the consistency and quality of the final product. The compound is then subjected to rigorous quality control measures, including purity analysis and stability testing .
Chemical Reactions Analysis
Types of Reactions
1-[(Cyclohex-1-en-1-yl)methyl]piperidin-4-amine dihydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield amine derivatives.
Substitution: Nucleophilic substitution reactions can occur, where the amine group can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Various nucleophiles such as halides, alkoxides, and thiolates
Major Products Formed
Oxidation: Ketones, carboxylic acids
Reduction: Amine derivatives
Substitution: Substituted piperidine derivatives
Scientific Research Applications
1-[(Cyclohex-1-en-1-yl)methyl]piperidin-4-amine dihydrochloride is utilized in several scientific research fields:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules.
Biology: The compound is used in studies involving receptor binding and enzyme inhibition.
Mechanism of Action
The mechanism of action of 1-[(Cyclohex-1-en-1-yl)methyl]piperidin-4-amine dihydrochloride involves its interaction with specific molecular targets, such as receptors or enzymes. The compound binds to these targets, modulating their activity and leading to various biological effects. The exact pathways and molecular targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- 1-[(Cyclohex-1-en-1-yl)methyl]piperidine
- 1-[(Cyclohex-1-en-1-yl)methyl]piperidin-4-ol
- 1-[(Cyclohex-1-en-1-yl)methyl]piperidin-4-one
Uniqueness
1-[(Cyclohex-1-en-1-yl)methyl]piperidin-4-amine dihydrochloride is unique due to its specific structural features, such as the presence of both a cyclohexenyl group and a piperidine ring. This combination imparts distinct chemical and biological properties, making it valuable for various research applications .
Properties
IUPAC Name |
1-(cyclohexen-1-ylmethyl)piperidin-4-amine;dihydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H22N2.2ClH/c13-12-6-8-14(9-7-12)10-11-4-2-1-3-5-11;;/h4,12H,1-3,5-10,13H2;2*1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OLZOAQWPIBZPCS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(=CC1)CN2CCC(CC2)N.Cl.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H24Cl2N2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.24 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
2089258-24-0 |
Source
|
Record name | 1-[(cyclohex-1-en-1-yl)methyl]piperidin-4-amine dihydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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